Carthamidin

Description

Significance of Carthamidin within the Flavonoid and Quinochalcone Chemical Classes

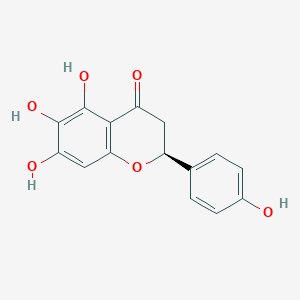

This compound is classified as a flavonoid, a large group of polyphenolic plant secondary metabolites. nih.gov Specifically, it is a tetrahydroxyflavanone, which is (S)-naringenin substituted with an additional hydroxy group at the 6-position. nih.gov Its chemical formula is C₁₅H₁₂O₆ and it has a molar mass of 288.25 g/mol . nih.govnaturalproducts.net

This compound is also part of the quinochalcone family of flavonoids. qascf.com These are characterized by a unique C-glycosylated cyclohexanonedienol moiety and are primarily found in Carthamus tinctorius. qascf.comresearchgate.net The flavonoids in safflower, including this compound, are recognized as major pharmacologically active ingredients. researchgate.net this compound's structure, with the oxidation of the A ring of the flavonoid parent nucleus, distinguishes it within this class. researchgate.net

| Property | Value |

| IUPAC Name | (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₅H₁₂O₆ |

| Molar Mass | 288.25 g/mol |

| Synonyms | 6-Hydroxynaringenin, 4',5,6,7-tetrahydroxyflavanone |

| Chemical Class | Flavonoid, Quinochalcone |

| Data sourced from PubChem and other chemical databases. nih.gov |

Historical Context of this compound in Phytochemical Investigations of Carthamus tinctorius

Carthamus tinctorius, commonly known as safflower, has been cultivated for centuries for its vibrant floral pigments. wikipedia.orgogtr.gov.au Historically, these pigments were used to create red (carthamin) and yellow (this compound) dyes for textiles and food coloring. ogtr.gov.au The use of carthamin as a dye dates back to ancient Egypt. wikipedia.orgtohoku.ac.jp

Phytochemical investigations of Carthamus tinctorius have a long history, initially driven by the desire to understand and isolate these coloring agents. This compound is the water-soluble yellow pigment, while carthamin is the water-insoluble red pigment. qascf.comresearchgate.net Early research focused on extracting these compounds from the safflower florets. uv.es Traditional methods involved collecting flowers in the early morning and drying them in the shade. uv.es The development of modern analytical techniques has allowed for more detailed characterization of these compounds and their biosynthesis. sysrevpharm.orgsysrevpharm.org The structural elucidation of carthamin, a derivative of this compound, was a significant focus of research in the mid-20th century. researchgate.net

Current Academic Research Trajectories and Gaps for this compound

Current research on this compound is multifaceted, exploring its biological activities and potential applications. Studies have highlighted its antioxidant and anti-inflammatory properties. ontosight.aiias.ac.in Research indicates that this compound is effective at scavenging free radicals. For instance, one study found that this compound exhibited significantly higher DPPH radical scavenging activity than its precursor, naringenin (B18129).

Recent investigations have also delved into the potential of this compound in cancer therapy. A 2024 study demonstrated that this compound inhibited the proliferation of breast cancer cells and induced apoptosis. nih.gov The study also used molecular docking to show a significant binding affinity with key proteins involved in cancer pathways. nih.gov

Despite these advances, several research gaps remain. A comprehensive understanding of the complete biosynthetic pathway of this compound and other related flavonoids in safflower is still an area of active investigation. frontiersin.org While the final enzymatic step in the conversion of precarthamin to carthamin has been identified, the intricate details of the preceding steps leading to this compound formation require further elucidation. tohoku.ac.jpnih.gov

Furthermore, while in vitro studies have shown promising biological activities, more in vivo research is needed to validate these findings and understand the compound's mechanisms of action within a living organism. The inheritance patterns of this compound content in safflower are complex, involving epistatic gene effects, which presents a challenge for breeding high-yield varieties. ias.ac.in There is a recognized need for more research focused on enhancing pigment content through genetic-based breeding methods. ias.ac.inias.ac.in

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLTVGMLNDMOQE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963963 | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-54-9 | |

| Record name | Carthamidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carthamidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Distribution of Carthamidin

Primary Botanical Sources of Carthamidin

The primary botanical sources of this compound are Carthamus tinctorius L. (Safflower) and Scutellaria barbata. scispace.comhkbu.edu.hkfrontiersin.orgacs.org

Carthamus tinctorius L., commonly known as safflower, is a well-documented source of this compound. buan.ac.bwuv.esukaazpublications.com The compound is primarily found in the florets of the plant. uv.esqascf.com Safflower has a long history of cultivation for its seeds, which yield edible oil, and for its flowers, which have been used for coloring food and textiles. uv.esukaazpublications.com The flowers contain both a water-soluble yellow pigment, this compound, and a water-insoluble red pigment, carthamin. uv.es

Scutellaria barbata, also known as barbat skullcap, is another significant botanical source of this compound. scispace.comhkbu.edu.hkacs.org This perennial herb, belonging to the Lamiaceae family, is traditionally used in Chinese medicine. scispace.comfrontiersin.org Chemical analyses have identified this compound, along with its isomer isothis compound, as one of the key flavonoid constituents of this plant. scispace.comhkbu.edu.hkacs.org Both the aerial parts and the roots of Scutellaria barbata contain this compound. frontiersin.org

Carthamus tinctorius L. (Safflower)

Quantitative Variation of this compound Content in Plant Materials

The amount of this compound in plant materials is not static and can vary significantly due to genetic and environmental influences.

The selection of different cultivars or genotypes of Carthamus tinctorius L. plays a crucial role in determining the this compound content. plantsjournal.complantsjournal.com Studies have shown significant variation in this compound levels among different safflower varieties. qascf.comjournalejmp.com For instance, research comparing various genotypes revealed that some, like 'Sina' and 'Zendehrood', can produce significantly higher percentages of this compound. qascf.complantsjournal.comqascf.com One study reported that the this compound content in safflower petals can range from 1% to 7.5% depending on the genotype and harvest time. buan.ac.bwplantsjournal.complantsjournal.com Another screening of ten genotypes found that the 'Manjra' variety exhibited the highest quantification of this pigment. journalejmp.com

Table 1: this compound Content in Different Safflower Cultivars

| Cultivar/Genotype | Reported this compound Content/Observations |

| Sina | Highest this compound content (up to 7.5%) at the onset of flowering in summer. plantsjournal.com |

| Turkey (spineless) | Considered a good genotype for high this compound and carthamin content. buan.ac.bwplantsjournal.com |

| Zendehrood | Recommended for harvesting at the onset of flowering to obtain the highest level of this compound. qascf.comqascf.com |

| Manjra | Showed the highest percentage of this compound quantification in a screening of ten genotypes. journalejmp.com |

| Kenya-9819 | Produced the lowest petal this compound content when harvested at the end of flowering. plantsjournal.com |

This table is interactive. You can sort the columns by clicking on the headers.

The timing of harvest is a critical factor influencing the this compound content in safflower florets. buan.ac.bwqascf.comruforum.org Research indicates that the highest levels of this compound are typically found at the beginning of the flowering stage, with the content decreasing as the flower develops. qascf.comqascf.com One study concluded that harvesting at the onset of flowering or at full bloom was optimal for maximizing this compound content. buan.ac.bwplantsjournal.com

Environmental conditions also affect this compound levels. mdpi.com Factors such as the growing season (summer vs. winter) and weather conditions like temperature can influence the concentration of this compound. plantsjournal.commdpi.com For example, drier and hotter weather conditions during the flowering period have been associated with higher this compound contents. mdpi.com Sowing date also has a significant impact, with earlier sowing in October leading to better growth and higher pigment content compared to later plantings. researchgate.net

Table 2: Influence of Harvest Time on this compound Content

| Harvest Stage | Effect on this compound Content |

| Onset of Flowering | Highest yield of florets and highest this compound content. qascf.comqascf.com |

| Full Bloom | A good time to harvest for high this compound content. buan.ac.bwplantsjournal.com |

| After Pollination/End of Flowering | This compound content decreases as the flower develops. qascf.comqascf.com |

This table is interactive. You can sort the columns by clicking on the headers.

Influence of Cultivar Selection

Genetic Basis of this compound Inheritance in Carthamus tinctorius

The inheritance of this compound in Carthamus tinctorius is a complex trait influenced by multiple genes. ias.ac.inias.ac.inresearchgate.net Studies using generation mean analysis have shown that the genetic control of this compound involves both additive and dominance gene effects, as well as epistatic interactions (interactions between different genes). ias.ac.inias.ac.inresearchgate.netresearchgate.net

Specifically, research has identified that additive genetic variance is predominant for this compound, which means that the trait is heritable and can be effectively improved through selection in breeding programs. ias.ac.in The narrow-sense heritability for this compound has been estimated to be medium, at around 48%. ias.ac.inresearchgate.net This indicates that a significant portion of the variation in this compound content is due to genetic factors that can be passed on to subsequent generations. ias.ac.in The identification of genes involved in the this compound biosynthesis pathway, such as CtF6H which is responsible for the 6-hydroxylation of naringenin (B18129) to produce this compound, provides further insight into the genetic control of this compound. repec.orgresearchgate.net

Gene Effects and Heritability Studies

The genetic control of this compound content in safflower is polygenic, involving multiple gene actions. ias.ac.in Generation mean analysis, a technique used to estimate gene effects for such complex traits, has been employed to understand the inheritance of safflower pigments. ias.ac.inresearchgate.net

Studies involving different safflower crosses have revealed the significance of both additive and non-additive gene effects in the genetic control of this compound. researchgate.netias.ac.in Variance estimation from six-generation analyses indicated that variation due to the dominance genetic effect was predominant for this compound. ias.ac.in However, the joint scaling test, which also accounts for interallelic interactions, showed that additive [a] effects were also significant. ias.ac.in This suggests that while dominance plays a major role, additive gene action is also a key component in the inheritance of this compound content. ias.ac.in

Heritability provides an estimate of the proportion of phenotypic variation that is due to genetic factors. For this compound, high broad-sense heritability has been reported, indicating that environmental effects on this trait are relatively small compared to the influence of the genotype. ias.ac.inias.ac.in In contrast, the narrow-sense heritability for this compound has been found to be medium, with one study reporting a value of 48%. ias.ac.inias.ac.in This moderate narrow-sense heritability suggests that a significant portion of the genetic variance is due to non-additive gene actions, such as dominance and epistasis. ias.ac.inias.ac.in Nevertheless, the reported heritability indicates that breeding strategies based on selection could be effective for improving the this compound content in safflower. researchgate.netias.ac.in

Table 1: Heritability and Gene Effects for this compound Content in Safflower This table summarizes findings on the genetic parameters controlling this compound levels.

| Genetic Parameter | Finding | Significance for Breeding | Source |

|---|---|---|---|

| Dominance Effect (VD) | Predominant genetic effect controlling this compound variation. | Selection may need to be postponed to later generations. | ias.ac.in |

| Additive Effect (VA) | Significant component in genetic control. | Selection based on this component is fixable and effective. | ias.ac.in |

| Broad-Sense Heritability (h²B) | High | The trait is largely controlled by genotype, with minimal environmental influence. | ias.ac.inias.ac.in |

| Narrow-Sense Heritability (h²N) | Medium (approx. 48%) | Indicates that selection breeding can be effective for improving this compound content. | ias.ac.inias.ac.in |

Epistatic Interactions Influencing this compound Content

Epistasis, the interaction between different genes, plays a crucial role in the genetic architecture of this compound content in safflower. ias.ac.in The presence of significant epistatic effects means that a simple additive-dominance model is insufficient to fully explain the inheritance of this trait. ias.ac.in

Generation mean analysis in safflower crosses has identified significant epistatic interactions, specifically additive × additive [aa] and additive × dominance [ad] effects, in the genetic regulation of this compound. ias.ac.inresearchgate.netias.ac.in The significance of these interactions indicates that the expression of this compound is not merely the sum of individual gene effects but is also influenced by how these genes interact with each other. ias.ac.in

The additive × additive [aa] interaction, when significant, can be leveraged in breeding programs because, like the additive component, it is fixable in later generations. ias.ac.inias.ac.in Studies have reported significant negative values for the [aa] interaction, which suggests a dispersion of alleles between the parent plants used in the crosses. ias.ac.inias.ac.in Furthermore, the additive × dominance [ad] interaction has been associated with duplicate epistasis. ias.ac.in The presence of these complex gene interactions underscores why a large portion of the genetic variance for this compound is attributed to epistasis. ias.ac.inias.ac.in

Table 2: Significant Epistatic Interactions in this compound Inheritance This table details the types of non-allelic gene interactions found to control this compound content in safflower crosses.

| Type of Epistatic Interaction | Crosses Exhibiting Interaction | Implication | Source |

|---|---|---|---|

| Additive × Additive [aa] | Mex. 2-138 × Wht–Esf; C111 × Wht–Esf | This type of epistasis is fixable and can be utilized in breeding programs. Negative values indicate allele dispersion in parents. | ias.ac.inias.ac.in |

| Additive × Dominance [ad] | Mex. 2-138 × Wht–Esf; C111 × Wht–Esf | Significant interaction, demonstrated as duplicate epistasis. Contributes to the non-additive genetic variance. | ias.ac.inias.ac.in |

Biosynthesis and Metabolic Pathways of Carthamidin

Precursor Molecules and Enzymatic Conversion Pathways

The formation of carthamidin begins with a foundational molecule in the flavonoid biosynthesis pathway, which undergoes specific enzymatic modifications.

(S)-Naringenin as a Key Precursor

The primary precursor for this compound biosynthesis is (S)-naringenin. nih.govnih.gov Naringenin (B18129) is a widely distributed flavanone (B1672756) in plants and serves as a central intermediate for the synthesis of a vast array of flavonoids. ebi.ac.uk The conversion of naringenin to this compound is a critical step that introduces an additional hydroxyl group to the flavanone structure, significantly altering its biological properties. This hydroxylation is a key determinant in the downstream metabolic fate of the molecule within the plant.

6-Hydroxylation of Naringenin (CtF6H Enzyme)

The enzymatic conversion of (S)-naringenin to this compound is catalyzed by a specific enzyme known as flavanone 6-hydroxylase (F6H). nih.govresearchgate.net In Carthamus tinctorius, this enzyme is designated as CtF6H. nih.govresearchgate.net CtF6H is a cytochrome P450 enzyme that facilitates the regioselective hydroxylation of naringenin at the 6-position of the A-ring, resulting in the formation of this compound (6-hydroxynaringenin). nih.govresearchgate.net This enzymatic step has been well-characterized, and the function of the CtF6H gene has been confirmed through various experimental approaches, including expression in heterologous systems like Nicotiana benthamiana and in vitro enzyme assays. nih.govresearchgate.net

Downstream Transformations and Intermediary Metabolites

Following its synthesis, this compound can be further transformed into other related compounds, playing a role as an intermediate in more complex metabolic pathways.

Isomerization to Isothis compound (CtCHI1 Enzyme)

This compound can undergo isomerization to form its structural isomer, isothis compound (8-hydroxynaringenin). researchgate.netoup.com This reaction is catalyzed by a specific chalcone-flavanone isomerase (CHI), identified in Carthamus tinctorius as CtCHI1. nih.govresearchgate.net While CHIs are generally known for catalyzing the cyclization of chalcones into flavanones, CtCHI1 demonstrates the ability to facilitate the isomerization between this compound and isothis compound. nih.govresearchgate.net This enzymatic step highlights the metabolic flexibility within the plant to produce a range of related flavonoid structures from a single precursor.

Role in Hydroxysafflor Yellow A (HSYA) Biosynthesis (CtCGT, Ct2OGD1)

This compound and its isomer, isothis compound, are crucial intermediates in the biosynthesis of hydroxysafflor yellow A (HSYA), a major bioactive quinochalcone C-glycoside found exclusively in safflower flowers. nih.govresearchgate.netresearchgate.net The conversion of this compound or isothis compound to HSYA involves a coordinated action of two key enzymes: a flavonoid di-C-glycosyltransferase (CtCGT) and a 2-oxoglutarate-dependent dioxygenase (Ct2OGD1). nih.govresearchgate.net These enzymes work together to catalyze the final steps of HSYA biosynthesis. nih.gov The function of these genes has been validated through various methods, including virus-induced gene silencing (VIGS) in C. tinctorius and the de novo biosynthesis of HSYA in Nicotiana benthamiana. nih.govresearchgate.net The absence of flavanone 2-hydroxylase (F2H) genes in safflower is also thought to be essential for channeling the metabolic flux towards HSYA production. nih.gov

Molecular Regulation of this compound Biosynthesis Genes

The biosynthesis of this compound and its derivatives is tightly controlled at the molecular level by the regulation of the genes encoding the biosynthetic enzymes. researchgate.net In plants, the expression of genes involved in flavonoid biosynthesis is often regulated by transcription factors (TFs), particularly those from the MYB and bHLH families. researchgate.net In safflower, numerous TFs from these families have been identified, and some are believed to be associated with the regulation of flavonoid biosynthesis. researchgate.net Additionally, a recent study on safflower identified TEOSINTE BRANCHED1/CYCLOIDEA/PROLIFERATING CELL FACTOR (TCP) transcription factors that are responsive to various stresses and may play a role in regulating secondary metabolism, including flavonoid biosynthesis. nih.gov The expression of these regulatory genes can be influenced by developmental cues and environmental stresses, thereby modulating the production of this compound and other flavonoids. researchgate.netnih.gov

Virus-Induced Gene Silencing (VIGS) in C. tinctorius

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool that utilizes a plant's natural defense mechanism against viruses to downregulate the expression of specific endogenous genes. longdom.orgnih.govnih.govcabidigitallibrary.org This technique has been pivotal in confirming the in-planta function of key genes in the this compound biosynthetic pathway. By inserting a fragment of a target gene into a viral vector and infecting the plant, researchers can trigger the silencing of the host gene, leading to a measurable change in the plant's metabolite profile. longdom.orgplos.org

In the context of this compound biosynthesis, research has focused on the pathway leading to the production of Hydroxysafflor Yellow A (HSYA), a major pigment in safflower for which this compound is a crucial intermediate. repec.orgnih.govnih.gov The functions of several genes from C. tinctorius have been validated using VIGS. repec.orgnih.govnih.govresearcher.life One of the central enzymes, a flavanone 6-hydroxylase designated as CtF6H, was identified as responsible for the 6-hydroxylation of naringenin to produce this compound. repec.orgnih.govnih.gov When the CtF6H gene was silenced in C. tinctorius using a VIGS approach, a significant decrease in the accumulation of HSYA was observed, directly confirming its essential role in the pathway that produces this compound and its downstream derivatives. repec.orgnih.gov

The functions of other related genes in the pathway, such as CtCHI1 (chalcone isomerase), CtCGT (flavonoid di-C-glycosyltransferase), and Ct2OGD1 (2-oxoglutarate-dependent dioxygenase), have also been confirmed through VIGS experiments, solidifying the understanding of the metabolic steps leading from this compound to HSYA. repec.orgnih.govnih.govresearcher.life

Table 1: VIGS Experiments for Gene Function Analysis in this compound-Related Pathways in C. tinctorius

| Target Gene | Proposed Function | VIGS Outcome | Reference |

|---|---|---|---|

| CtF6H | Catalyzes the 6-hydroxylation of naringenin to form this compound. | Silencing led to a significant reduction in HSYA content, confirming its role in the pathway. | repec.orgnih.gov |

| CtCHI1 | Involved in the isomerization between this compound and isothis compound. | Silencing confirmed its function within the HSYA biosynthetic pathway. | repec.orgnih.gov |

| CtCGT | A flavonoid di-C-glycosyltransferase that acts on this compound/isothis compound. | Silencing validated its essential role in the glycosylation steps leading to HSYA. | repec.orgnih.gov |

| Ct2OGD1 | A 2-oxoglutarate-dependent dioxygenase that converts this compound/isothis compound to HSYA in conjunction with CtCGT. | Silencing confirmed its coordination with CtCGT in the final steps of HSYA biosynthesis. | repec.orgnih.gov |

De Novo Biosynthesis and Heterologous Expression Systems (e.g., Nicotiana benthamiana, Yeast)

Reconstituting plant biosynthetic pathways in heterologous hosts, such as the tobacco relative Nicotiana benthamiana and various yeast species, offers a powerful platform for pathway elucidation and the potential for microbial production of valuable compounds. researchgate.nettwistbioscience.comnih.govnih.govnih.gov These systems allow researchers to test combinations of genes in a controlled environment, free from the complex regulatory networks of the native plant.

Nicotiana benthamiana

Nicotiana benthamiana is a widely used model for the transient expression of genes and entire metabolic pathways. twistbioscience.comnih.govresearchgate.net Researchers have successfully achieved the de novo biosynthesis of HSYA, a downstream product of this compound, by co-expressing four key safflower enzymes in this host: CtF6H, CtCHI1, CtCGT, and Ct2OGD1. repec.orgnih.govnih.gov The production of HSYA in a non-native plant host provides definitive evidence that these enzymes are sufficient to carry out the complex conversion from the precursor naringenin, through this compound, to the final product. repec.orgresearchgate.net This approach not only validates the function of each enzyme but also demonstrates their ability to work in concert to establish a functional metabolic pathway in a heterologous plant system.

Yeast Expression Systems

Yeast, particularly Saccharomyces cerevisiae and Rhodotorula species, serve as effective microbial factories for producing plant-derived flavonoids. researchgate.netnih.govmdpi.com The biosynthesis of this compound has been demonstrated in yeast through different strategies. One approach involves the semi-synthesis of HSYA in yeast, which relies on the heterologous expression of the requisite enzymes from safflower. repec.orgnih.gov

Furthermore, studies have shown that certain yeast species can perform specific biotransformations without extensive genetic engineering. For instance, the yeast Rhodotorula marina has been shown to efficiently convert exogenously supplied naringenin into both this compound (6-hydroxynaringenin) and its isomer isothis compound (8-hydroxynaringenin). researchgate.net This single-step microbial transformation highlights the inherent enzymatic capabilities of some microorganisms to perform key reactions like regioselective hydroxylation, a critical step in this compound synthesis. researchgate.net In aerated bioreactor experiments, this process yielded significant quantities of both products. researchgate.net

Table 2: Heterologous Systems for this compound Biosynthesis and Pathway Elucidation

| Host System | Strategy | Key Genes/Enzymes Expressed | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Nicotiana benthamiana | De Novo Biosynthesis | CtF6H, CtCHI1, CtCGT, Ct2OGD1 | Hydroxysafflor yellow A (HSYA) | Demonstrates that these four enzymes are sufficient to produce HSYA from endogenous naringenin. | repec.orgnih.govnih.gov |

| Yeast (Saccharomyces cerevisiae) | Semi-synthesis / Heterologous Expression | CtF6H, CtCHI1, CtCGT, Ct2OGD1 | Hydroxysafflor yellow A (HSYA) | Confirms enzyme function and potential for microbial production of complex flavonoids. | repec.orgnih.govresearchgate.net |

| Yeast (Rhodotorula marina) | Biotransformation | Native yeast enzymes | This compound and Isothis compound | Demonstrates efficient, single-step regioselective hydroxylation of naringenin. | researchgate.net |

In Vitro Enzyme Assays for Pathway Elucidation

In vitro enzyme assays are fundamental for dissecting metabolic pathways by characterizing the specific function, substrate specificity, and kinetics of individual enzymes. researcher.lifenih.gov These assays typically involve incubating a purified or crude enzyme extract with a potential substrate and cofactors, followed by analysis of the reaction products, often using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The functions of the key enzymes in the this compound and HSYA biosynthetic pathway have been rigorously confirmed through in vitro assays. repec.orgnih.govnih.gov Crude protein extracts from safflower trichomes, as well as heterologously expressed and purified enzymes, have been used in these experiments. nih.gov

The enzyme CtF6H, a cytochrome P450 monooxygenase, was characterized in vitro and shown to catalyze the specific 6-hydroxylation of (2S)-naringenin to produce this compound. repec.orgnih.govnih.gov Similarly, the activities of CtCHI1, CtCGT, and Ct2OGD1 were confirmed by incubating the recombinant enzymes with their respective substrates (this compound and isothis compound) and observing the formation of HSYA. repec.orgnih.govnih.gov These in vitro studies provide unambiguous evidence of each enzyme's direct role in the pathway and allow for a detailed understanding of the sequential steps involved in the biosynthesis of this compound and its subsequent conversion to other complex flavonoids.

Table 3: Summary of In Vitro Enzyme Assay Findings for this compound-Related Biosynthesis

| Enzyme | Enzyme Family | Substrate(s) | Product(s) | Confirmation Method | Reference |

|---|---|---|---|---|---|

| CtF6H | Flavanone 6-hydroxylase (Cytochrome P450) | (2S)-Naringenin | This compound | Incubation of recombinant enzyme with substrate and analysis by LC-MS. | repec.orgnih.govnih.gov |

| CtCHI1 | Chalcone (B49325) Isomerase | This compound / Isothis compound | Isothis compound / this compound | Assays showing interconversion between the two isomers. | repec.orgnih.gov |

| CtCGT | Flavonoid di-C-glycosyltransferase | This compound, Isothis compound | Glycosylated derivatives | Incubation with UDP-glucose and substrate, followed by product identification. | repec.orgnih.govnih.gov |

| Ct2OGD1 | 2-Oxoglutarate-dependent Dioxygenase | This compound, Isothis compound (in coordination with CtCGT) | Hydroxysafflor yellow A (HSYA) | Co-incubation of enzymes and substrates demonstrating the conversion to HSYA. | repec.orgnih.govnih.gov |

Isolation and Purification Methodologies for Carthamidin

Conventional Extraction Techniques from Plant Biomass

The initial step in obtaining carthamidin involves its extraction from safflower florets using various solvents and macro-scale methods.

Solvent Selection for this compound Extraction

The choice of solvent is critical for the effective extraction of this compound. Polar solvents are generally favored due to the chemical nature of the compound.

Aqueous Solutions: Aqueous extraction is a common method for isolating water-soluble pigments from safflower. amazonaws.comamazonaws.com One method involves suspending fine floret powder in distilled water and stirring to extract the yellow pigments, including this compound precursors. biotech-asia.org Another approach utilizes a dilute alkaline aqueous solution, such as 0.1-10% sodium carbonate, to extract pigments from the petals. google.com The use of an alkaline solution is often followed by acidification to facilitate the adsorption of this compound. google.com

Methanolic Solutions: Methanol (B129727) is another effective polar solvent for extracting this compound and other bioactive compounds from safflower florets. amazonaws.com Studies have shown that both methanolic and aqueous extracts yield a higher concentration of these compounds compared to other solvents. amazonaws.com Refluxing with methanol has been identified as an optimal method for extracting total phenolic content from safflower. wu.ac.th

A comparative study on different solvents, including water, 70% ethanol (B145695), methanol, ethyl acetate (B1210297), and hexane, concluded that polar solvents like 70% ethanol and methanol are most effective for extracting phytochemicals from safflower florets. wu.ac.thresearchgate.net

Macro-Scale Extraction Approaches

Several large-scale extraction techniques are employed to process plant biomass for this compound isolation.

Maceration: This simple technique involves soaking the plant material in a chosen solvent. For instance, safflower petals can be macerated in distilled water at 40°C for 2 hours. Another approach involves maceration at room temperature with various solvents like 70% ethanol, water, methanol, ethyl acetate, and hexane. researchgate.net Cold maceration with methanol or 70% ethanol has been highlighted as a promising method. wu.ac.th

Soxhlet Extraction: This method provides a more exhaustive extraction by continuously passing fresh solvent over the sample. Soxhlet extraction of safflower florets with 70% ethanol at 60°C for 6 hours has demonstrated high recovery rates. It is also noted as an efficient method for extracting various phytochemicals. wu.ac.thresearchgate.net

Hydrodistillation: While commonly used for essential oils, hydrodistillation is a traditional method that can be applied to extract volatile compounds. dokumen.pubnih.gov It involves heating the plant material in water to co-distill water and volatile components. nih.gov

Table 1: Comparison of Macro-Scale Extraction Approaches for this compound

| Extraction Method | Description | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent for a period. nih.gov | Simple, requires minimal equipment. nih.gov | Can be time-consuming, may result in lower yields compared to other methods. nih.gov |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. researchgate.net | High extraction efficiency, requires less solvent in the long run. researchgate.net | Can degrade thermally sensitive compounds due to prolonged heating. nih.gov |

| Hydrodistillation | Co-distillation of volatile compounds with steam. dokumen.pubnih.gov | Effective for volatile compounds. | Can lead to the degradation of heat-sensitive compounds. nih.gov |

Chromatographic Separation and Enrichment Strategies

Following initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract.

Column Chromatography

Column chromatography is a fundamental purification step, utilizing different stationary phases to separate compounds based on their affinity.

Cellulose (B213188) Powder: Cellulose powder is frequently used as an adsorbent for carthamin, the red pigment derived from this compound. capes.gov.br After alkaline extraction and acidification, the extract is treated with cellulose powder, which adsorbs the pigment. biotech-asia.orgresearchgate.net The adsorbed pigment can then be washed and eluted.

Sephadex LH-20: This size-exclusion chromatography resin is effective for separating flavonoids and other natural products. nih.govscience.gov It has been successfully used in the purification of precarthamin, a precursor to carthamin, from safflower petals. researchgate.net The use of Sephadex LH-20 is a key step in multi-step purification processes for complex extracts. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative HPLC is a powerful and widely used technique. welch-us.com It allows for the precise separation of compounds from a mixture. welch-us.com Preparative HPLC has been instrumental in the efficient isolation of precarthamin from safflower extracts, often used in conjunction with other chromatographic methods like Sephadex LH-20 column chromatography. researchgate.net The technique offers high efficiency and sensitivity, making it suitable for purifying high-value compounds. welch-us.com

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase/Column | Principle of Separation | Application in this compound Purification |

| Column Chromatography | Cellulose Powder | Adsorption | Adsorption of carthamin from acidified extracts. biotech-asia.orgcapes.gov.br |

| Column Chromatography | Sephadex LH-20 | Size Exclusion | Separation of flavonoids and purification of precarthamin. nih.govresearchgate.net |

| Preparative HPLC | Reversed-phase (e.g., C18) | Partitioning | High-purity isolation of this compound precursors like precarthamin. researchgate.netwelch-us.com |

Spectroscopic and Chromatographic Elucidation of Carthamidin Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for the initial characterization of carthamidin. The absorption of UV-visible light by the molecule provides information about its electronic transitions and the nature of its chromophores. In the case of this compound, the absorption maxima are indicative of its flavonoid structure.

Studies have reported the UV-Vis absorption spectrum of this compound. For instance, the absorption of this compound has been measured at 450 nm after basification of an aqueous extract. journalejmp.com Another study mentions measuring the adsorption of carthamin, a related compound, at 380 nm from an acidified extract. journalejmp.com When complexed with silver nanoparticles, this compound exhibits a surface plasmon resonance peak at 431 nm. researchgate.net The yellow pigment from safflower, identified as this compound, showed an absorption maximum at 405 nm in a water extract. researchgate.net

These variations in reported absorption maxima can be attributed to differences in the solvent system, pH of the solution, and whether the this compound is in a free state or complexed with other molecules.

Table 1: Reported UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound/Complex | Solvent/Condition | Absorption Maximum (λmax) |

| This compound | Basified aqueous extract | 450 nm journalejmp.com |

| This compound-Silver Nanoparticles | --- | 431 nm researchgate.net |

| Safflower Yellow (this compound) | Water extract | 405 nm researchgate.net |

| Carthamin | Acidified extract | 380 nm journalejmp.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry.

Although complete assigned ¹H and ¹³C NMR spectra for carthamin have been reported, similar detailed assignments for this compound are less commonly published in readily accessible literature. mdpi.compreprints.orgresearchgate.net However, the structural relationship between carthamin and this compound allows for inferences to be made. For instance, ¹H NMR has been used to differentiate between this compound (6-hydroxynaringenin) and its isomer, 8-hydroxynaringenin, with this compound showing distinct peaks at δ 5.94 ppm (H-8) and δ 6.79 ppm (H-3',5').

The use of two-dimensional NMR techniques such as COSY, HMQC, and HMBC is crucial for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com These techniques help to establish correlations between adjacent protons (COSY), directly bonded protons and carbons (HMQC), and long-range proton-carbon correlations (HMBC), which are essential for piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that allows for the analysis of relatively fragile molecules like flavonoids with minimal degradation. nih.gov In ESI-MS/MS, the molecule is first ionized, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻, and the resulting ion is then subjected to fragmentation. nih.gov The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, ESI-MS/MS analysis would reveal characteristic fragmentation patterns of the flavanone (B1672756) skeleton. The fragmentation of related flavonoid glycosides has been studied, where the loss of sugar moieties is a primary fragmentation pathway. nih.gov While specific ESI-MS/MS fragmentation data for this compound is not extensively detailed in the provided results, the technique is fundamental in the structural elucidation of flavonoids. nih.govchemrxiv.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. innovareacademics.inmeasurlabs.combioanalysis-zone.com This high mass accuracy allows for the unambiguous determination of the elemental formula of a compound. innovareacademics.in

For this compound (C₁₅H₁₂O₆), the theoretical exact mass is 288.0634 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure this mass with high precision, confirming the elemental composition. innovareacademics.in HRMS is crucial for distinguishing between isomers and for identifying unknown compounds in complex mixtures. researchgate.netchromatographyonline.com In a metabolomics study, a compound with the formula C₁₅H₁₀O₆, identified as this compound-4',5,7,8-tetrahydroxyflavanone, was detected with a mass of 287.05567. rsc.org

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed/Theoretical) | Information Provided |

| HRMS | [M-H]⁻ | 287.05567 (observed) | High accuracy mass for elemental composition determination. rsc.org |

| MS | [M+H]⁺ | 289 (observed) | Molecular ion peak confirming molecular weight. |

Thin Layer Chromatography (TLC) for Qualitative Assessment and Purity Determination

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative assessment and purity determination of this compound. libretexts.orgsigmaaldrich.com In TLC, a sample is spotted on a thin layer of adsorbent material, typically silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate. savemyexams.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. libretexts.org

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. libretexts.org Studies have reported the use of TLC for the identification of carthamin and this compound. journalejmp.combiotech-asia.org For instance, the Rf values of carthamin and safflower yellow (this compound) were examined on silica gel G plates. biotech-asia.org One study reported an Rf value of 2.0 for carthamin on silica gel 'G'. biotech-asia.org

TLC is also used to monitor the progress of extraction and purification processes. butterworth-labs.co.uk The presence of a single spot with a consistent Rf value under different solvent systems is a good indication of the purity of the isolated this compound. Visualization of the spots can be done under UV light or by using staining reagents. butterworth-labs.co.uk

Table 3: Reported TLC Data for this compound and Related Compounds

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

| Carthamin | Silica gel 'G' | Distilled water:isobutanol:ethanol (B145695):formic acid (4:7:4:4) | 2.0 | biotech-asia.org |

| Safflower Yellow (this compound) | Silica gel G | Distilled water:isobutanol:ethanol:formic acid (4:7:4:4) | Not explicitly stated, but observed as a circular yellow spot. | biotech-asia.org |

Integrated Multi-Omics Approaches for this compound Profiling

The comprehensive understanding of this compound in its biological context is increasingly being achieved through integrated multi-omics approaches. researchgate.net These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biosynthesis, regulation, and function of flavonoids like this compound.

Metabolomics studies, often employing techniques like LC-MS, have been used to profile the chemical constituents of plants containing this compound, such as Carthamus tinctorius. mdpi.comnih.gov These studies can identify and quantify a wide range of metabolites, including this compound and its precursors, providing insights into the metabolic pathways involved. researchgate.net For example, an integrated proteome and metabolic analysis of safflower revealed the complexity of metabolites, including flavonoids, during different developmental stages. nih.gov

Furthermore, combining metabolomics with transcriptomics can link the presence of specific compounds to the expression of genes encoding the enzymes responsible for their biosynthesis. researchgate.net This approach has been used to investigate flavonoid biosynthesis in safflower, helping to elucidate the molecular regulation of compounds like this compound. researchgate.net Such integrated approaches are powerful for discovering new compounds, understanding their biological roles, and for the metabolic engineering of plants to enhance the production of valuable natural products.

Quantitative Analysis and Yield Optimization of Carthamidin Production

Spectrophotometric Quantification Protocols

Spectrophotometry provides a conventional and accessible method for quantifying carthamidin content in safflower petals. The protocol generally involves an extraction step followed by the measurement of absorbance at a specific wavelength using a UV-Vis spectrophotometer. plantsjournal.com

The extraction process typically begins with drying and grinding safflower florets into a fine powder. ias.ac.inamazonaws.com One common method involves suspending a known weight of the petal powder (e.g., 1 gram) in distilled water. ias.ac.inamazonaws.com This mixture is stirred for a period (e.g., 30 minutes to 2 hours) to dissolve the water-soluble this compound. ias.ac.inamazonaws.com The mixture is then centrifuged to separate the solid residue from the liquid extract. ias.ac.in In some protocols, this process is repeated, and the extracts are combined to ensure maximum recovery. amazonaws.comjournalejmp.com The resulting aqueous solution, containing this compound, is then analyzed.

For spectrophotometric measurement, the absorbance of the filtrate or supernatant is read at the maximum absorption wavelength for this compound. Studies report this maximum absorbance to be in the range of 400–408 nm, with specific measurements also taken at 405 nm and 450 nm. plantsjournal.comamazonaws.comjournalejmp.comresearchgate.netresearchgate.net The concentration of this compound is then calculated based on this absorbance value. plantsjournal.com For instance, one method calculates the percentage of the coloring matter (P) using the formula P = (A * V) / (W * a), where A is the maximum absorbance, V is the volume of the extract, W is the sample weight, and 'a' is the specific absorbance of this compound (e.g., 487). plantsjournal.com

Some protocols may involve further purification or concentration steps, such as using a rotary evaporator or freeze-drying the pellet before re-suspending it in a solvent like acetone (B3395972) for measurement. ias.ac.in The absorbance value for this compound in acetone has been measured in the range of 383-620 nm. ias.ac.inias.ac.in

Influence of Agricultural Practices on this compound Yield

The yield of this compound from safflower is not static; it is significantly influenced by various agricultural factors, most notably the genetic makeup of the cultivar and the precise timing of the harvest. plantsjournal.commdpi.com

The choice of safflower cultivar is a primary determinant of this compound content. mdpi.comresearchgate.net Genetic variations among cultivars lead to significant differences in the expression of genes responsible for pigment biosynthesis. plantsjournal.com Studies have demonstrated a wide range of this compound content, from as low as 1.0% to as high as 8.29%, depending on the genotype and environmental conditions. plantsjournal.commdpi.com

Research comparing different cultivars has consistently shown that some genotypes are inherently better producers of this compound. For example, in one study, the 'Sina' genotype produced the highest this compound content (7.5%), while the 'Kenya-9819' genotype yielded the lowest (1.0%). plantsjournal.com Another study identified the 'Zendehrood' cultivar as a high-level producer of this compound when harvested at the optimal time. qascf.com A comparative analysis of ten genotypes found that the 'Manjra' cultivar showed the highest quantification of pigments, followed by 'Pbns-12' and 'Nari-6'. amazonaws.comjournalejmp.com Similarly, field trials in Germany revealed that a Chinese cultivar consistently produced higher this compound contents compared to a German cultivar. mdpi.comresearchgate.net This genetic predisposition is linked to additive genetic effects, which are fixable and can be improved through selective breeding programs. ias.ac.in

Table 1: Influence of Safflower Cultivar on this compound Content

The developmental stage of the safflower floret at the time of harvest has a critical impact on this compound concentration. mdpi.comqascf.com Research consistently indicates that this compound content is highest at the beginning of the flowering stage and declines as the flower matures and senesces. plantsjournal.comqascf.com This decrease is attributed to the enzymatic oxidation of the yellow this compound into the red pigment, carthamin, a process that intensifies as the petals age. plantsjournal.com

Studies have shown that harvesting florets at the onset of flowering can yield significantly more this compound compared to harvesting at full bloom or after pollination. plantsjournal.comqascf.com For example, the genotype 'Sina' had a this compound content of 7.5% when harvested at the onset of flowering, which dropped as flowering progressed. plantsjournal.com Another study confirmed that to obtain the highest level of this compound, harvesting should occur at the onset of flowering, whereas waiting until after pollination at the start of petal wilting is preferable if the target compound is carthamin. qascf.com Harvesting two to three weeks after the start of flowering has been identified as the period for achieving the highest yields of both florets and this compound. mdpi.comresearchgate.net

Table 2: Effect of Harvest Time on this compound Content

Impact of Cultivar Genetics

Advanced Analytical Methods for Quantification (e.g., HPLC-based quantification)

While spectrophotometry is useful for general quantification, more advanced and precise methods are required for detailed analysis, separation from structurally similar compounds, and rigorous quality control. nih.gov High-Performance Liquid Chromatography (HPLC) is a superior technique for the accurate quantification and identification of this compound. nih.gov

HPLC methods, often coupled with a Diode-Array Detector (HPLC-DAD), allow for the simultaneous determination of this compound along with other marker compounds in safflower extracts, such as carthamin and hydroxysafflor yellow A. nih.gov This technique offers high resolution, separating this compound from other flavonoids and ensuring that quantification is not skewed by overlapping spectral signals. Validation of these HPLC methods confirms their linearity, precision, and accuracy for quality control of C. tinctorius flowers. nih.gov

For even more comprehensive analysis, Ultra-Performance Liquid Chromatography (UPLC) is combined with mass spectrometry (MS), such as in UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry). nih.govfrontiersin.orgnih.gov This powerful combination not only quantifies known compounds with high sensitivity and accuracy but also enables the identification of a wide array of metabolites, including previously unreported flavonoid O-glycosides in safflower. nih.govscribd.com These advanced hyphenated techniques are instrumental in building detailed metabolic profiles of different safflower species and understanding the complex biochemistry of flavonoid production. nih.govnih.govx-mol.net

Biological Activities and Molecular Mechanisms of Carthamidin in Vitro and Non Human in Vivo Models

Mechanisms of Antioxidant Activity

Carthamidin's antioxidant properties are a cornerstone of its biological activity, primarily functioning through the neutralization of harmful reactive oxygen species (ROS) and the mitigation of oxidative stress within cellular systems.

The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to measure this free-radical scavenging capacity. In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance of the DPPH solution.

Studies have demonstrated that this compound possesses potent radical scavenging activity. Research comparing this compound and its isomer, Isothis compound, to their precursor, Naringenin (B18129), revealed a significantly stronger antioxidant potential. One study found that a mixture of this compound and Isothis compound exhibited a 12.5-fold higher DPPH scavenging activity than Naringenin. nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the DPPH radicals, provides a quantitative measure of this activity. Purified hydroxylated products, including this compound, showed an IC50 value of 4.0 mg/L, which is substantially lower than that of Naringenin (50.1 mg/L), indicating superior antioxidant efficacy. nih.gov

DPPH Radical Scavenging Activity

Comparison of IC50 values for this compound-related compounds.

| Compound | IC50 (mg/L) | Reference |

|---|---|---|

| Purified Hydroxylated Products (this compound/Isothis compound) | 4.0 | nih.gov |

| Naringenin (Precursor) | 50.1 | nih.gov |

| Biotransformation Mixture (12-h) | 14.3 | nih.gov |

Beyond direct radical scavenging in chemical assays, this compound also reduces oxidative stress within living cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. nih.gov This imbalance can lead to damage of vital cellular components like DNA, proteins, and lipids. mdpi.com this compound helps to mitigate this by neutralizing ROS and supporting the cellular antioxidant defense network. nih.gov

Interestingly, in the context of cancer therapy, this compound can exhibit a pro-oxidant effect. Studies on cancer cells have shown that this compound can induce the generation of ROS. researchgate.netnih.govplos.org This elevation of oxidative stress in malignant cells pushes them beyond a tolerable threshold, triggering cellular damage and programmed cell death (apoptosis), a mechanism that contributes to its anticancer activity. researchgate.netplos.org For instance, while this compound did not induce oxidative damage to cellular proteins in one study, the related compound scutellarein (B1681691) significantly increased carbonylated proteins, another marker of oxidative damage. plos.org

Free Radical Scavenging Capacity (e.g., DPPH Assay)

Anti-Inflammatory Mechanisms

This compound demonstrates anti-inflammatory properties by modulating cellular pathways involved in the inflammatory response. researchgate.net Inflammation is a complex biological process that, when chronic, is implicated in various diseases. Research suggests that compounds found in Carthamus tinctorius, including this compound, can inhibit the activity of nuclear factor-kappa B (NF-κB), a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net

In vitro studies using extracts from plants containing this compound and related flavonoids have shown an ability to inhibit the production of inflammatory mediators. mdpi.commdpi.com For example, extracts from safflower honey have been shown to inhibit the release of nitric oxide (NO) and down-regulate the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in activated macrophage cells. mdpi.com Furthermore, in silico docking analyses suggest that flavonoids structurally similar to this compound, such as myricetin, luteolin, and quercetin, can favorably bind to and potentially inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. mdpi.com Another mechanism observed is the inhibition of albumin denaturation, a process associated with inflammation. mdpi.com

Anticancer Activities and Cellular Pathways

This compound has shown significant potential as an anticancer agent in preclinical studies, primarily through its ability to inhibit the growth of cancer cells and induce programmed cell death. researchgate.net

A key focus of this compound research has been its effect on breast cancer cells, particularly the MCF-7 cell line. Multiple studies have confirmed that this compound strongly inhibits the proliferation of these cells in a dose-dependent manner. researchgate.netnih.govresearchgate.net The antiproliferative activity is quantified by the IC50 value, which for this compound against MCF-7 cells was determined to be 128.65 µg/mL after 24 hours of treatment in an MTT assay. researchgate.netnih.gov This indicates that at this concentration, this compound reduces the viability of the cancer cell population by 50%.

Antiproliferative Effect of this compound on MCF-7 Cells

Summary of research findings on the inhibition of breast cancer cell viability.

| Cell Line | Assay | Parameter | Value | Time Point | Reference |

|---|---|---|---|---|---|

| MCF-7 (Human Breast Adenocarcinoma) | MTT | IC50 | 128.65 µg/mL | 24 hours | researchgate.netnih.gov |

Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells. aging-us.com A hallmark of cancer is the ability of malignant cells to evade apoptosis. This compound has been shown to effectively induce apoptosis in cancer cells through multiple molecular mechanisms. researchgate.netnih.govresearchgate.net

One primary mechanism is the induction of oxidative stress, where this compound treatment leads to elevated production of reactive oxygen species (ROS) within cancer cells. researchgate.netnih.gov This excessive oxidative stress damages cellular components and initiates apoptotic signaling. This is often accompanied by an increase in lactate (B86563) dehydrogenase (LDH) leakage from the cells, which signifies a loss of membrane integrity, a common feature in late apoptosis or necrosis. researchgate.netnih.govdntb.gov.ua

Furthermore, this compound influences the cell cycle, which is the series of events that take place in a cell leading to its division and duplication. Flow cytometry analysis has revealed that this compound can cause cell cycle arrest, specifically halting cells in the G0/G1 phase. researchgate.netnih.gov In one study, 82.9% of the treated MCF-7 cells were found to be arrested in this phase, preventing them from proceeding to DNA synthesis and mitosis. researchgate.netnih.gov

The apoptotic process itself is executed by a family of proteases called caspases. phcog.com Treatment with this compound leads to the upregulation of pro-apoptotic cell markers, indicating the activation of these cell death pathways. researchgate.netnih.gov Molecular docking studies further suggest that this compound may interact with and modulate the activity of key proteins involved in cancer cell survival and apoptosis, such as Notch receptors and the tumor suppressor protein p53. researchgate.netnih.gov

Induction of Apoptosis Pathways

Upregulation of Pro-Apoptotic Markers

This compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by modulating the expression of key regulatory proteins. In vitro studies on human breast cancer MCF-7 cells have shown that this compound treatment leads to the upregulation of pro-apoptotic cell markers. nih.gov This effect was validated using laser confocal microscopy with Acridine Orange/Ethidium Bromide (AO/EB) staining, a technique that allows for the visualization of apoptotic cells. nih.govresearchgate.net The upregulation of these markers is a critical step in the intrinsic apoptotic pathway, which is often dysregulated in cancerous cells. mdpi.com Flavonoids, the class of compounds to which this compound belongs, are known to promote apoptosis in cancer cells by activating these intrinsic pathways. mdpi.com Research confirms that this compound's ability to induce apoptosis makes it a compound of interest for further investigation in cancer therapeutics. nih.gov

Reactive Oxygen Species (ROS) Generation

A key mechanism underlying the biological activity of this compound is its ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS). ROS are highly reactive molecules, such as hydrogen peroxide and superoxide (B77818) anions, that are natural byproducts of cellular metabolism. explorationpub.comnih.gov While they play roles in normal cell signaling, excessive levels of ROS can cause damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govmdpi.com

In vitro studies have consistently shown that this compound treatment leads to elevated ROS production in cancer cells. nih.govresearchgate.net Specifically, in studies using MCF-7 breast cancer cells, a direct link was observed between this compound exposure and increased intracellular ROS levels. nih.govresearchgate.net Further research identified that the induced ROS are of mitochondrial origin. nih.govplos.org The pro-oxidant activity of this compound is central to its cytotoxic effects; the cell death induced by this compound can be inhibited by antioxidants, confirming that the mechanism is dependent on oxidative stress. nih.govplos.org In studies involving this compound-mediated silver nanoparticles (CTAgNPs), a dose-dependent relationship was found between the nanoparticle concentration and ROS production. researchgate.net

| Mechanism | Observation | Cell Line | Methodology | Source |

|---|---|---|---|---|

| Upregulation of Pro-Apoptotic Markers | Validated apoptotic effects through increased expression of pro-apoptotic markers. | MCF-7 | Laser Confocal Microscopy (AO/EB Staining) | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) Generation | Elevated production of intracellular ROS was demonstrated. | MCF-7 | ROS Assay | nih.govresearchgate.net |

| Lactate Dehydrogenase (LDH) Release | High levels of LDH leakage were detected at a concentration of 100 µg/mL. | MCF-7 | LDH Leakage Analysis | nih.govresearchgate.net |

Lactate Dehydrogenase (LDH) Release

Lactate dehydrogenase (LDH) is a stable enzyme found within the cytoplasm of all cells. nih.gov Its release into the extracellular culture medium is a hallmark of compromised plasma membrane integrity, which occurs during cellular damage and necrosis. nih.gov Assaying for LDH release is therefore a common method to quantify cytotoxicity.

Studies investigating the effects of this compound on MCF-7 breast cancer cells have corroborated its cytotoxic properties through LDH release analysis. nih.govresearchgate.net High levels of LDH were found to have leaked from the cells into the culture medium following treatment with this compound at a concentration of 100 µg/mL. nih.govresearchgate.net This finding indicates that this compound induces significant cell membrane damage, which is consistent with its observed apoptotic and ROS-generating activities. nih.govresearchgate.net The quantification of LDH release has also been used to evaluate the cytotoxicity of this compound-mediated silver nanoparticles, further confirming this mechanism of action. researchgate.net

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. numberanalytics.com Cell cycle arrest is a crucial checkpoint mechanism that halts this process, often in response to cellular stress or damage, to prevent the propagation of errors. numberanalytics.comnih.gov

This compound has been shown to exert its anticancer effects in part by inducing cell cycle arrest. nih.govresearchgate.net In studies on MCF-7 cells, analysis via flow cytometry revealed that this compound treatment caused the cell cycle to be halted in the G0/G1 phase. nih.govresearchgate.net A significant accumulation of cells in this phase was observed, with one study reporting that 82.9% of the cells resided in G0/G1 after exposure to the compound. nih.govresearchgate.net Similarly, this compound-mediated silver nanoparticles (CTAgNPs) led to a 91% increase in the accumulation of cell DNA in the G0/G1 phase, indicating that arresting the cell cycle at this checkpoint is a key part of its induced apoptotic process. researchgate.net

DNA Damage Induction

In addition to inducing oxidative stress, this compound has been found to directly cause damage to cellular DNA. nih.govplos.org DNA damage can trigger cell cycle arrest and, if the damage is too severe to be repaired, lead to apoptosis. frontiersin.org

In studies on MDAMB231 breast cancer cells, this compound was shown to induce significant DNA damage at concentrations of 5 µg/ml and higher. nih.govplos.org This damage was quantified using the Comet assay, which measures DNA strand breaks. nih.gov The extent of DNA damage was observed to be progressive, increasing with the duration of treatment. nih.govplos.org The induction of DNA damage is a critical component of this compound's oxidative cell death mechanism. nih.govplos.org This genotoxic activity, coupled with its other effects, highlights its potential as an anticancer agent that targets multiple cellular processes. nih.gov

| Mechanism | Observation | Cell Line | Methodology | Source |

|---|---|---|---|---|

| Cell Cycle Arrest | Cell cycle halted in G0/G1 phase, with 82.9% of cells in this phase. | MCF-7 | Flow Cytometry | nih.govresearchgate.net |

| DNA Damage Induction | Significant and progressive DNA damage observed at concentrations of 5 µg/ml and above. | MDAMB231 | Alkaline Comet Assay | nih.govplos.org |

Antidiabetic Properties

Beyond its anticancer activities, this compound has been identified as a compound with potential antidiabetic properties. It is a known constituent of several plants used in traditional medicine, including Carthamus tinctorius (safflower), which has demonstrated antidiabetic effects. greenpharmacy.inforesearchgate.net The therapeutic potential of natural products in managing diabetes is an area of active research, focusing on mechanisms like improving insulin (B600854) sensitivity and protecting pancreatic β-cells. greenpharmacy.infonih.gov

Studies involving extracts from Citrus grandis (Dangyuja), which contain this compound, have shown enhanced antidiabetic effects. These findings suggest that this compound may contribute to improved glucose metabolism and insulin sensitivity. Although direct in vivo studies on purified this compound are limited in the available literature, its presence in botanicals with recognized antidiabetic activity points to its potential role in this therapeutic area. greenpharmacy.inforesearchgate.net

Molecular Interactions and Target Identification

To understand the mechanisms of action for a compound at a molecular level, it is crucial to identify its cellular targets and binding interactions. In silico molecular docking studies have been employed to predict the binding affinities of this compound with key proteins involved in cancer progression.

These studies have revealed that this compound displays a significant binding affinity with several important targets. nih.govresearchgate.netfrontiersin.org Docking research demonstrated strong interactions with Notch receptors (NOTCH 1-4) and the tumor suppressor protein p53, with calculated binding scores ranging from -5.027 to -7.402 kcal/mol. nih.govresearchgate.net Another study identified a strong binding potential between this compound and the FN1 protein, which is involved in cell adhesion and migration, showing a binding energy of -9.1 kcal/mol. frontiersin.org This interaction was stabilized by the formation of hydrogen bonds with the amino acids GLU, ARG, and HIS, as well as hydrophobic interactions with LEU and ALA. frontiersin.org These findings suggest that this compound's therapeutic effects are achieved through its direct interaction with and potential inhibition of multiple key oncogenic proteins. nih.govfrontiersin.org

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Significance | Source |

|---|---|---|---|---|

| Notch Receptors (1-4) | -5.027 to -7.402 | Not specified | Inhibition of key oncogenic signaling pathway | nih.govresearchgate.net |

| p53 | -5.027 to -7.402 | Not specified | Interaction with critical tumor suppressor protein | nih.govresearchgate.net |

| FN1 | -9.1 | GLU, ARG, HIS (Hydrogen Bonds); LEU, ALA (Hydrophobic) | Potential to interfere with cell adhesion and metastasis | frontiersin.org |

Binding Affinity Studies with Key Receptors (e.g., Notch Proteins, p53)

In silico molecular docking studies have been conducted to investigate the binding affinity of this compound with key proteins involved in cancer signaling pathways, such as the Notch receptors and the p53 tumor suppressor protein. These computational analyses predict the binding energy and interaction patterns between a ligand (this compound) and its target receptor.

One study demonstrated that this compound exhibits a significant binding affinity for Notch receptors (NOTCH 1-4) and p53. nih.govnih.gov The calculated binding scores ranged from -5.027 to -7.402 kcal/mol, indicating favorable interactions. nih.govnih.gov For instance, the docking of this compound with the NOTCH4 signaling protein revealed interactions with specific amino acid residues, GLU1422 and GLY1185, through H-Bond interactions. researchgate.net This particular interaction had a glide score of -6.874 and an energy score of -30.170. researchgate.net Such studies suggest that this compound has the potential to modulate the activity of these key regulatory proteins. nih.govresearchgate.net The p53 protein is a well-known tumor suppressor, and its activation can lead to apoptosis in cancer cells. researchgate.netnih.gov The binding of this compound to p53 suggests a potential mechanism for its observed pro-apoptotic effects in in vitro cancer cell models. nih.govresearchgate.net

Table 1: Molecular Docking Scores of this compound with Notch Receptors and p53

| Target Protein | Binding Score (kcal/mol) | Glide Score | Energy Score | Interacting Residues | Reference |

|---|---|---|---|---|---|

| Notch 1-4, p53 | -5.027 to -7.402 | Not Reported | Not Reported | Not Reported | nih.govnih.gov |

| NOTCH4 | Not Reported | -6.874 | -30.170 | GLU1422, GLY1185 | researchgate.net |

Role in Flavonoid Metabolism and Biochemical Transformations

This compound is a key intermediate in the biosynthesis of specific flavonoids, particularly in safflower (Carthamus tinctorius), where it is a precursor to both safflower yellow (SY) and safflower red (SR) pigments. researchgate.netmaxapress.com The biosynthesis pathway involves a series of enzymatic transformations.

The process begins with the general phenylpropanoid pathway, which produces coumaroyl-CoA. maxapress.com Chalcone (B49325) synthase (CHS) then catalyzes the formation of chalcones. researchgate.netmaxapress.com In safflower, a specific enzyme, CtF6H (a flavonoid 6-hydroxylase), catalyzes the 6-hydroxylation of the flavanone (B1672756) naringenin to produce this compound. researchgate.net

Once formed, this compound can undergo further transformations:

Isomerization: An enzyme known as chalcone isomerase (CtCHI1) facilitates the isomerization between this compound and its isomer, isothis compound. researchgate.net

Conversion to HSYA: In the biosynthesis of Hydroxysafflor yellow A (HSYA), a pharmacologically significant quinochalcone C-glycoside, this compound or isothis compound is converted by the sequential action of two enzymes: CtCGT (a flavonoid di-C-glycosyltransferase) and Ct2OGD1 (a 2-oxoglutarate-dependent dioxygenase). researchgate.net The presence and high expression of these key enzymes are essential for HSYA biosynthesis. researchgate.net

Metabolic Transformation by Gut Microbiota: In vitro studies using gut microbiota from mice have shown that flavonoid glycosides containing this compound, such as this compound-7-O-β-D-glucuronide, can be metabolized. mdpi.com These studies indicate that gut bacteria can perform deglycosylation, transforming the flavonoid glycosides into their corresponding aglycones after a period of incubation. mdpi.com

Oxidative Cell Death: In some in vitro models, this compound has been shown to induce cell death through mechanisms involving oxidative stress. plos.org

The synthesis of these specialized flavonoids is unique to safflower, highlighting the specific metabolic pathways present in this plant. researchgate.netmaxapress.com

Table 2: Enzymes Involved in this compound Biochemical Transformations

| Enzyme | Abbreviation | Function | Precursor | Product | Reference |

|---|---|---|---|---|---|

| Flavonoid 6-hydroxylase | CtF6H | 6-hydroxylation | Naringenin | This compound | researchgate.net |

| Chalcone Isomerase | CtCHI1 | Isomerization | This compound | Isothis compound | researchgate.net |

| Flavonoid di-C-glycosyltransferase | CtCGT | C-glycosylation | This compound/Isothis compound | Intermediate for HSYA | researchgate.net |

| 2-oxoglutarate-dependent dioxygenase | Ct2OGD1 | Conversion | Intermediate from CtCGT | Hydroxysafflor yellow A (HSYA) | researchgate.net |

Chemical Modification and Derivatization of Carthamidin

Synthesis of Carthamidin Derivatives (e.g., this compound Tetramethyl Ether)

The synthesis of this compound derivatives, particularly its methylated forms, has been a key area of research for confirming its chemical structure. This compound tetramethyl ether is a significant derivative that has been synthesized through various methods.

One established method involves the ring closure of the corresponding chalkone, 2-hydroxy-3:4:6:4'-tetramethoxy chalkone. core.ac.uk This reaction is typically carried out by boiling the chalkone with alcoholic sulphuric acid. core.ac.uk Another approach involves the demethylation of polymethoxy flavanones using aluminium chloride in a benzene (B151609) medium to yield the core trihydroxy or tetrahydroxy flavanone (B1672756) structure. ias.ac.inresearchgate.net The synthesis of this compound tetramethyl ether and its subsequent demethylation to form this compound provides a definitive confirmation of the compound's constitution, as proposed by early researchers like Kuroda. ias.ac.in